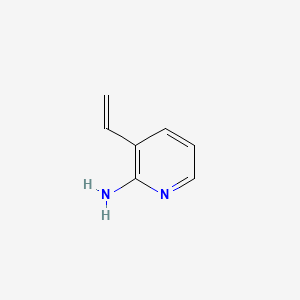

3-Vinylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound like 3-Vinylpyridin-2-amine can be analyzed using various techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can provide information about the molecule’s electrostatic potential, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general are known for their ability to act as weak organic bases . They can undergo a variety of reactions, including those involving electron transfer .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed using various techniques . These properties can include hardness, topography, hydrophilicity, and others, which can influence the compound’s interaction with biological environments .Aplicaciones Científicas De Investigación

Catalytic Role in Organic Synthesis

3-Vinylpyridin-2-amine plays a pivotal role in organic synthesis. It is particularly effective in the aza-Michael addition of amines, a key reaction for creating pharmaceutically relevant compounds with anticancer, antiarrhythmic, and analgesic properties. An innovative approach using acid Deep Eutectic Solvents (DESs) as both reaction media and catalysts for this process, which prevents the need for other acid additives, has been explored (Ballarotto et al., 2020).

Gas Chromatography Applications

Vinylpyridine polymers, including this compound, are effective as column packings in gas chromatography. They are particularly suited for separating amines, offering good efficiency and less tailing for certain analyses (Sugii & Harada, 1979).

Oxidizing Reagents in Organic Chemistry

Poly(vinylpyridine N-oxide) supported dichromates, which can be derived from this compound, serve as efficient oxidizing agents for various organic compounds, including alcohols, oximes, amines, and thiols. These reagents are stable, have easy reaction work-up, and can be regenerated (Tamami & Goudarzian, 1992).

Synthesis of Microphase Separated Films

This compound is used in the synthesis of microphase separated films with primary amine functionalities. These films have potential applications in sensors, templates, antimicrobial surfaces, and cell scaffolds (Ayyub, Ibrahim, & Kofinas, 2014).

Solid Phase Synthesis of Dipeptides

Linear poly-4- and poly-2-vinylpyridines, derived from this compound, are effective in the solid phase synthesis of acid anhydrides and amides, contributing to the synthesis of dipeptides (Rodriguez, Martín-Villamil, & Ramos, 1998).

Mecanismo De Acción

Target of Action

Similar compounds like 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 in humans .

Mode of Action

For instance, pyrimidines, a class of compounds similar to 3-Vinylpyridin-2-amine, have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

For example, pyrimidines have been found to affect the pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmacokinetics

Pharmacokinetic modeling is a tool that helps understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .

Result of Action

Related compounds have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the synthesis of such compounds, is known to be influenced by the reaction conditions . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

Direcciones Futuras

The future directions for a compound like 3-Vinylpyridin-2-amine would depend on its potential applications. For example, if it exhibits anti-inflammatory effects like many pyrimidines, it could be further developed as an anti-inflammatory agent . Additionally, advances in fields like machine learning and artificial intelligence could potentially aid in the prediction of protein-ligand interactions, which could be relevant for compounds like this compound .

Propiedades

IUPAC Name |

3-ethenylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAHJNALCSSUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663861 |

Source

|

| Record name | 3-Ethenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102000-72-6 |

Source

|

| Record name | 3-Ethenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-2,4-diene-7-carboxylic acid](/img/structure/B560975.png)

![2,3-Dihydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B560984.png)

![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)